molecular formula C16H17ClN4O2S B2369513 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 331841-36-2

7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

Cat. No. B2369513
M. Wt: 364.85
InChI Key: SAIFSYYQDLHXTJ-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and histone deacetylases. It has also been shown to induce apoptosis, which is a process of programmed cell death.

Biochemical And Physiological Effects

7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to possess antiviral properties by inhibiting the replication of certain viruses. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione in lab experiments is its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to possess cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione. One direction is the development of new drugs based on this compound. It has been shown to possess potential therapeutic applications, which makes it a promising candidate for drug development. Another direction is the study of its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate this mechanism. Additionally, the study of its potential toxicity and side effects is also an important direction for future research.

Synthesis Methods

The synthesis of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with 7-hydroxy-3-methyl-1,8-dioxo-purine-2,6-dione in the presence of a base. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-1,8-dioxo-purine-2,6-dione. The second step involves the reaction of this intermediate with propan-2-yl mercaptan in the presence of a base. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)24-16-18-13-12(14(22)19-15(23)20(13)3)21(16)8-10-6-4-5-7-11(10)17/h4-7,9H,8H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIFSYYQDLHXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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